molecular formula C14H16N4O4 B13988865 N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea CAS No. 72676-67-6

N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea

Cat. No.: B13988865
CAS No.: 72676-67-6
M. Wt: 304.30 g/mol
InChI Key: JJXWSLWHJYRYLD-UHFFFAOYSA-N
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Description

N-ethyl-N’-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a nitrosourea group, which is often associated with alkylating agents used in chemotherapy. The presence of the 2,5-dioxopyrrolidinyl moiety adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N’-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea typically involves multiple steps One common method starts with the preparation of the 2,5-dioxopyrrolidinyl intermediate This intermediate is then reacted with an appropriate phenyl derivative under controlled conditions to introduce the phenyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrosourea group to amines or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-ethyl-N’-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce nitrosourea groups into molecules.

    Biology: Studied for its potential effects on cellular processes and its ability to modify biomolecules.

    Medicine: Investigated for its potential as an alkylating agent in chemotherapy, targeting cancer cells.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-N’-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea involves its ability to act as an alkylating agent. The nitrosourea group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This action is particularly useful in targeting rapidly dividing cancer cells. The compound’s molecular targets include DNA bases, and its pathways involve the formation of DNA adducts and subsequent cellular responses to DNA damage.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N’-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea
  • N-ethyl-N’-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-methylurea
  • N-ethyl-N’-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosoacetamide

Uniqueness

N-ethyl-N’-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable DNA adducts and its potential use in chemotherapy distinguish it from other similar compounds.

Properties

CAS No.

72676-67-6

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

1-ethyl-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea

InChI

InChI=1S/C14H16N4O4/c1-3-18(16-22)14(21)15-10-6-4-9(5-7-10)11-8-12(19)17(2)13(11)20/h4-7,11H,3,8H2,1-2H3,(H,15,21)

InChI Key

JJXWSLWHJYRYLD-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)NC1=CC=C(C=C1)C2CC(=O)N(C2=O)C)N=O

Origin of Product

United States

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